molecular formula C16H21NO3 B582773 Benzyl 4-oxo-2-propylpiperidine-1-carboxylate CAS No. 142764-70-3

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

Cat. No.: B582773
CAS No.: 142764-70-3
M. Wt: 275.348
InChI Key: NXTIKFGDQYVIFK-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a propyl group, and a carboxylate ester.

Scientific Research Applications

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate typically involves the reaction of 4-oxo-2-propylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic route. The process involves standard organic synthesis techniques, including purification steps like recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxo-2-propylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which includes a benzyl group, a propyl group, and a carboxylate ester.

Properties

IUPAC Name

benzyl 4-oxo-2-propylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTIKFGDQYVIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744505
Record name Benzyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142764-70-3
Record name Benzyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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